molecular formula C12H14F3N3O3 B2842222 N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 2061726-74-5

N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide

Cat. No.: B2842222
CAS No.: 2061726-74-5
M. Wt: 305.257
InChI Key: VIWRDLFHZNOSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This might be a part of the synthesis process of the compound.


Chemical Reactions Analysis

The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction involving the compound.

Scientific Research Applications

Synthesis and Catalysis

  • N-Protection of Amines : The compound is utilized in the N-tert-butoxycarbonylation of amines, showcasing its role in protecting amine functionalities during synthetic procedures. This method is praised for its simplicity, green chemistry aspects, high yields, and the reusability of the catalyst involved (Karimian & Tajik, 2014).

  • Asymmetric Synthesis : It plays a crucial role in the asymmetric synthesis of disubstituted pyrrolidines, serving as a precursor in a nitrile anion cyclization strategy. This demonstrates its utility in creating chiral building blocks for pharmaceuticals and other bioactive molecules (Chung et al., 2005).

  • Crystal Structure Analysis : The chemical is involved in studies related to crystal structure determination, which is fundamental in understanding the three-dimensional arrangement of atoms in molecules. This knowledge is pivotal for the design of new materials with desired physical and chemical properties (Naveen et al., 2007).

  • Metal-Free Catalysis : Nitrogen-containing carbon nanotubes catalyze the conversion of glycerol into valuable chemicals, showcasing the role of pyridine nitrogen groups as active sites. This exemplifies the application of nitrogen-rich compounds in developing metal-free catalysts for sustainable chemical processes (Gupta et al., 2017).

  • Environmental Remediation : The compound's derivatives have been explored for catalytic degradation of environmental pollutants, highlighting its potential in environmental protection and remediation efforts (Ma et al., 2019).

Properties

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c1-11(2,3)21-10(20)18-17-9(19)8-5-4-7(6-16-8)12(13,14)15/h4-6H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWRDLFHZNOSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.